BOC-L-phenylalanine-d8
Description
Fundamental Principles of Stable Isotope Enrichment in Biomolecules
Stable isotope enrichment is the process of incorporating atoms with a higher-than-natural abundance of a specific stable isotope into a molecule. symeres.com Common stable isotopes used in biochemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comsilantes.com These heavier isotopes can be introduced into biomolecules, such as amino acids, through metabolic labeling, where cells in culture incorporate isotopically labeled nutrients from their growth medium, or through chemical synthesis. symeres.comnih.gov
The key principle behind their use lies in the ability to distinguish between the labeled and unlabeled molecules. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are exquisitely sensitive to the mass differences imparted by the isotopic labels. symeres.comnih.gov In mass spectrometry, the labeled compound will have a higher mass-to-charge ratio than its natural counterpart, allowing for its precise quantification. mdpi.com In NMR spectroscopy, the presence of isotopes like deuterium can alter the spectral properties of a molecule, providing structural and dynamic information. wikipedia.orgstudymind.co.uk
Strategic Importance of Deuterium Labeling in Phenylalanine Analogs for Mechanistic Studies
Phenylalanine is an essential amino acid that serves as a building block for proteins and a precursor for other important molecules, including the neurotransmitter dopamine (B1211576) and the amino acid tyrosine. nih.gov Deuterium labeling of phenylalanine has become a powerful strategy for investigating the intricate details of its metabolic pathways and the mechanisms of enzymes that act upon it. scispace.com
The substitution of hydrogen with deuterium, a heavier isotope, can lead to a phenomenon known as the kinetic isotope effect (KIE). symeres.com This effect can slow down reaction rates that involve the breaking of a carbon-deuterium bond compared to a carbon-hydrogen bond. nih.gov By observing these changes in reaction rates, researchers can deduce the specific steps in a reaction mechanism where a particular hydrogen atom is involved. symeres.comnih.gov Furthermore, deuterium-labeled phenylalanine can be used as an internal standard in quantitative mass spectrometry, allowing for the accurate measurement of endogenous phenylalanine levels in complex biological samples. mdpi.comnasa.gov
Overview of DL-Phenyl-d5-alanine-2,3,3-d3 as a Precision Isotopic Probe in Contemporary Scientific Inquiry
DL-Phenyl-d5-alanine-2,3,3-d3 is a specifically designed isotopic probe where five hydrogen atoms on the phenyl ring and three hydrogen atoms at the alpha and beta positions of the alanine (B10760859) side chain are replaced with deuterium. sigmaaldrich.comscbt.com This extensive labeling results in a significant mass shift of +8 atomic mass units compared to the unlabeled molecule. sigmaaldrich.com
This high degree of deuteration makes DL-Phenyl-d5-alanine-2,3,3-d3 an excellent internal standard for mass spectrometry-based quantification of phenylalanine. nasa.gov Its distinct mass ensures that its signal does not overlap with that of the natural, unlabeled phenylalanine, leading to highly accurate and reliable measurements. oup.com This precision is crucial in studies of metabolic disorders like phenylketonuria (PKU), where monitoring phenylalanine levels is essential. nih.gov
The specific placement of deuterium atoms also allows for detailed mechanistic studies of enzymes involved in phenylalanine metabolism. msu.edu For instance, researchers can track the fate of the deuterium atoms during enzymatic reactions to understand how bonds are broken and formed. msu.eduarizona.edu
Table 1: Chemical Properties of DL-Phenyl-d5-alanine-2,3,3-d3
| Property | Value | Source |
|---|---|---|
| CAS Number | 29909-00-0 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₉H₃D₈NO₂ | chemicalbook.com |
| Molecular Weight | 173.24 g/mol | sigmaaldrich.comchemicalbook.com |
| Melting Point | 266-267 °C (decomposed) | sigmaaldrich.comchemicalbook.com |
| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-INHGFZCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Dl Phenyl D5 Alanine 2,3,3 D3
Historical Perspectives on Deuterated Phenylalanine Synthesis
The journey to synthesize deuterated variants of phenylalanine has been a long and evolving one. Early methods often resulted in products with multiple labels or deuterium (B1214612) atoms in positions that were not of primary interest for specific mechanistic studies. d-nb.info Many of the initial multi-step chemical syntheses were described as tedious. d-nb.info
A significant portion of early work focused on achieving stereoisomers of phenylalanine labeled with deuterium or tritium (B154650) at the 3-position. d-nb.info Often, an enzymatic step was employed at the final stage to separate the L- and D-isomers. d-nb.info
One of the foundational approaches involved the use of Clostridium kluyveri cells as a catalyst to synthesize chiral (-)3-phenyl-[2,3-²H]propionic acid from trans-cinnamic acid. nih.gov This dideuterated acid was then chemically converted into a mixture of (2R) and (2S)-phenyl[2,3-²H]-alanine. nih.gov
Chemoenzymatic and Enzymatic Deacylation Routes to DL-Phenyl-d5-alanine-2,3,3-d3
Modern synthetic approaches have increasingly turned to chemoenzymatic and enzymatic methods to achieve greater specificity and efficiency. These methods often leverage the high selectivity of enzymes to control the placement of deuterium atoms.
One prominent chemoenzymatic route involves the use of phenylalanine ammonia (B1221849) lyase (PAL), an enzyme that catalyzes the addition of ammonia to (E)-cinnamic acid to form L-phenylalanine. d-nb.info By conducting this reaction in a buffer containing tritiated water (HTO), researchers have successfully synthesized [(3S)-³H]-L-Phe. d-nb.info A similar strategy can be adapted for deuterium labeling.
The synthesis of L-phenylalanine isotopomers specifically labeled with carbon and hydrogen isotopes has been extensively studied to understand the mechanism of ammonia elimination catalyzed by PAL. d-nb.info Furthermore, a chemoenzymatic cascade has been developed to produce substituted D-phenylalanines by coupling PAL amination with a deracemization process involving stereoselective oxidation and nonselective reduction. nih.gov
Papain, a protease, has also been utilized in the chemoenzymatic synthesis of oligo-phenylalanine nanoparticles. acs.org The process involves the deacylation of an enzyme-acyl intermediate, with the reaction's efficiency being highly dependent on pH. acs.org
Catalytic Deuterium Reduction Strategies for Phenyl-d5-alanine-2,3,3-d3 Precursors
Catalytic deuterium reduction is a powerful technique for introducing deuterium into organic molecules. A variety of catalysts and deuterium sources have been explored to achieve selective deuteration of phenylalanine and its precursors.
A facile and efficient method for deuterating phenylalanine derivatives utilizes a Pd/C-H₂-D₂O system. researchgate.net This system allows for selective deuteration at the β-position without racemization at 110 °C. researchgate.net At a higher temperature of 160 °C, the α-position can also be deuterated, although this leads to some racemization. researchgate.net
Another effective system is the Pd/C-Al-D₂O method, which generates D₂ gas in situ from the reaction of aluminum and D₂O. mdpi.com This approach has been shown to selectively deuterate L-phenylalanine at the benzylic position. mdpi.com
Platinum-based catalysts have also been employed. An effective Pt/C-catalyzed deuteration of aromatic rings using D₂O as the deuterium source under a hydrogen atmosphere has been developed. researchgate.net Homogeneous catalysts like potassium tetrachloroplatinate(II) (K₂PtCl₄) have been shown to be efficient for the deuterium exchange of aromatic hydrogens in phenylalanines in an acidic medium. akjournals.com
The table below summarizes various catalytic systems used for the deuteration of phenylalanine and related compounds.
Table 1: Catalytic Systems for Deuteration
| Catalyst System | Deuterium Source | Key Features |
|---|---|---|
| Pd/C-H₂-D₂O | D₂O | Selective deuteration of the β-position at 110°C without racemization. researchgate.net |
| Pd/C-Al-D₂O | D₂O | In situ generation of D₂ gas; selective deuteration of the benzylic position. mdpi.com |
| Pt/C-H₂/D₂O | D₂O | Effective for H-D exchange on aromatic rings. researchgate.net |
| K₂PtCl₄ | D₂O/DCl | Homogeneous catalyst for deuteration of the aromatic ring in acidic medium. akjournals.com |
| Dual-Protein Catalysis (DsaD and DsaE) | D₂O | Allows for selective deuteration at both Cα and Cβ positions. nih.govwisc.edu |
Stereochemical Control and Resolution in DL-Phenyl-d5-alanine-2,3,3-d3 Synthesis
Achieving the correct stereochemistry is a critical aspect of synthesizing chiral molecules like DL-Phenyl-d5-alanine-2,3,3-d3. Various strategies have been developed to control and resolve the stereoisomers.
In early work, the configuration of stereospecifically deuterated phenylalanines was determined using a combination of ¹H nuclear magnetic resonance (NMR) spectroscopy and the action of D- and L-amino acid oxidases. nih.gov This allowed for the characterization of the product as a mixture of (2R, 3S) and (2S, 3S) configurations, indicating homogeneity at position 3 but heterogeneity at position 2. nih.gov
Enzymatic resolution is a common technique. For instance, derivatives of phenylalanine specifically deuterated at the α-carbon have been synthesized and then resolved enzymatically to separate the enantiomers. researchgate.net
More advanced methods involve dual-protein catalysis. A system using an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions of amino acids with high retention of configuration (>99% ee). nih.govwisc.edu Reactions with only DsaD result in exclusive Cα-deuteration. wisc.edu
Analytical Validation of Isotopic Purity and Regioselectivity in Synthesized DL-Phenyl-d5-alanine-2,3,3-d3
The final and crucial step in the synthesis of any isotopically labeled compound is the validation of its isotopic purity and the regioselectivity of the labeling. A suite of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Both ¹H and ²H NMR are used to confirm the positions and extent of deuteration. mdpi.com For example, the disappearance of benzylic proton signals in the ¹H NMR spectrum of L-phenylalanine after H-D exchange provides clear evidence of successful deuteration. mdpi.com
Mass spectrometry is another indispensable technique for determining the mass shift and confirming the incorporation of deuterium atoms. mdpi.com
For chiral compounds, methods to determine the enantiomeric excess (ee) are also necessary. This can involve derivatizing the amino acid, for instance, with (S)-Mosher's chloride after esterification, and then analyzing the product to determine the chirality. mdpi.com
The combination of these analytical methods ensures that the synthesized DL-Phenyl-d5-alanine-2,3,3-d3 meets the required specifications for isotopic enrichment and stereochemical integrity.
State of the Art Analytical Techniques for Dl Phenyl D5 Alanine 2,3,3 D3 Applications
Mass Spectrometry (MS)-Based Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it provides high sensitivity and selectivity for the analysis of a wide range of compounds, including amino acids.
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for quantitative analysis. This technique involves adding a known amount of a stable isotope-labeled internal standard, such as DL-Phenyl-d5-alanine-2,3,3-d3, to a sample before processing. The isotopically labeled standard behaves identically to the endogenous analyte (unlabeled Phenylalanine) during extraction, derivatization, and ionization, thus compensating for any sample loss or matrix effects. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved.
A patent for a method of analyzing a test sample via mass spectrometry describes the use of one or more isotopic standards, including DL-Phenyl-d5-alanine-2,3,3-d3, to generate normalization factors for more accurate quantification. google.com This method involves creating a reference data table from a standard sample containing the isotopic standards and using this to normalize the data from the test sample. google.com
Table 1: Application of DL-Phenyl-d5-alanine-2,3,3-d3 in IDMS
| Analytical Technique | Role of DL-Phenyl-d5-alanine-2,3,3-d3 | Key Advantage |
| Isotope Dilution Mass Spectrometry (IDMS) | Internal Standard | Corrects for matrix effects and procedural losses, leading to high accuracy and precision in Phenylalanine quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like amino acids, a derivatization step is typically required to increase their volatility. In metabolite profiling studies, where the goal is to quantify a large number of metabolites simultaneously, the use of stable isotope-labeled internal standards is essential for reliable quantification.
DL-Phenyl-d5-alanine-2,3,3-d3 can be employed as an internal standard in GC-MS-based metabolomics to ensure the accurate measurement of Phenylalanine levels. A patent application from 2011 describes methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry, including GC-MS, and lists DL-Phenyl-d5-alanine-2,3,3-d3 as a potential isotopic standard. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex biological matrices such as plasma, urine, and tissue extracts. The use of deuterated internal standards like DL-Phenyl-d5-alanine-2,3,3-d3 is crucial for accurate quantification in LC-MS due to the potential for ion suppression or enhancement caused by the sample matrix. sigmaaldrich.cn
A 2020 study detailed a sensitive LC-MS/MS method for the simultaneous determination of L- and D-amino acids in proteins, highlighting the importance of optimizing mass spectrometry source parameters to achieve high sensitivity. mdpi.comresearchgate.net While this study did not specifically use DL-Phenyl-d5-alanine-2,3,3-d3, it underscores the principles of using LC-MS for amino acid analysis where such a standard would be invaluable. mdpi.comresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation of polar compounds like amino acids. chromatographyonline.com When coupled with tandem mass spectrometry (MS/MS), HILIC provides a robust platform for the direct analysis of underivatized amino acids. restek.com The use of deuterated internal standards is standard practice in these methods to ensure accuracy. sigmaaldrich.cn
A study by Restek developed a 13-minute direct LC-MS/MS analysis of 45 amino acids in plasma using a HILIC column. restek.com This method utilized a 13C9, 15N-labeled Phenylalanine as an internal standard, demonstrating the principle of using a heavy-labeled version of the analyte for accurate quantification. restek.com DL-Phenyl-d5-alanine-2,3,3-d3 would serve the same purpose in a similar analytical workflow.
Table 2: Comparison of Chromatographic Techniques for Phenylalanine Analysis
| Technique | Separation Principle | Use of Derivatization | Typical Internal Standard |
| GC-MS | Volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Often required for amino acids. | Deuterated analogs like DL-Phenyl-d5-alanine-2,3,3-d3. |
| LC-MS (Reversed-Phase) | Partitioning between a liquid mobile phase and a non-polar stationary phase. | Can often be avoided. | Deuterated analogs like DL-Phenyl-d5-alanine-2,3,3-d3. |
| HILIC-MS | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Not typically required for amino acids. restek.com | Deuterated analogs like DL-Phenyl-d5-alanine-2,3,3-d3. sigmaaldrich.cn |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution separation technique that is particularly well-suited for the analysis of highly polar and charged molecules like amino acids. It separates ions based on their electrophoretic mobility in an electric field. The coupling of CE to MS provides a powerful tool for metabolomics, offering complementary information to LC-MS and GC-MS. The use of stable isotope-labeled internal standards, such as DL-Phenyl-d5-alanine-2,3,3-d3, is also critical in CE-MS to correct for variations in injection volume and ionization efficiency. A 2011 patent mentions the applicability of CE-MS in conjunction with isotopic standards for normalizing chemical profiles. google.com
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS) for Amino Acid Determination with Deuterated Phenylalanine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. While MS-based methods are primarily used for quantification, NMR is invaluable for structural elucidation and for studying molecular interactions.
The use of deuterated compounds, including deuterated phenylalanine, is a common strategy in NMR to simplify complex spectra and to probe specific aspects of molecular structure and function. researchgate.net For instance, selective deuteration can be used to reduce the number of proton signals, making it easier to assign the remaining resonances. chemrxiv.org Furthermore, 2H (deuterium) NMR can be used to directly study the dynamics of deuterated sites within a molecule. researchgate.net While there is no specific research found focusing on the NMR analysis of DL-Phenyl-d5-alanine-2,3,3-d3 itself, the principles of using deuterated phenylalanine derivatives are well-established in the field of biomolecular NMR. nih.govnih.gov For example, a study published in 2024 describes the synthesis of a deuterated and 13C/19F-labeled phenylalanine analog for use in protein NMR applications. nih.gov Another study details a chemo/regioselective H-D exchange method to prepare deuterated amino acids for use as biological probes. researchgate.net
Applications of DL-Phenyl-d5-alanine-2,3,3-d3 in Biomolecular NMR for Structural Elucidation
Deuterated amino acids, such as DL-Phenyl-d5-alanine-2,3,3-d3, are invaluable tools in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for determining the structure of proteins and other large molecules. wisc.edursc.org The strategic replacement of hydrogen atoms with deuterium (B1214612) simplifies complex proton NMR spectra, reduces signal overlap, and minimizes relaxation effects, which is particularly beneficial for studying larger proteins. rsc.org
One of the primary applications is in the expression of proteins in deuterated media. While perdeuteration (labeling of all non-exchangeable protons) is a common technique, it can lead to incomplete amide-proton back-exchange, which can be a drawback for certain solid-state NMR experiments. rsc.org An alternative and often more effective approach is the use of deuterated amino acids, like DL-Phenyl-d5-alanine-2,3,3-d3, in a protonated growth medium. nih.gov This method allows for the selective incorporation of deuterium at specific sites, suppressing sidechain protonation without the complications of back-exchange. rsc.org Research has shown that using deuterated amino acids derived from algal extracts can achieve deuteration levels of 60–92%. nih.gov
The use of selectively deuterated phenylalanine analogues has been instrumental in the growth of bacteria for NMR studies. researchgate.net These labeled compounds are characterized by NMR spectrometry to confirm the position and extent of deuteration before being used in biological systems. researchgate.net This precise labeling enables researchers to probe specific regions of a protein, providing detailed structural and dynamic information that would be inaccessible with non-deuterated samples.
Recent advancements have focused on enzymatic methods for the site-selective deuteration of amino acids. wisc.edu These methods offer improved efficiency by directly performing hydrogen-deuterium (H/D) exchange on free amino acids. wisc.edu For instance, a two-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze Cα and Cβ H/D exchange in various amino acids. wisc.edu While phenylalanine showed high Cα deuteration, the incorporation at the Cβ position was moderate. wisc.edu Such enzymatic approaches hold promise for the preparative-scale, selective labeling of amino acids for NMR analysis. wisc.edu
Spectroscopic Characterization of Deuterated Intermediates and Final Products
The synthesis and application of deuterated compounds like DL-Phenyl-d5-alanine-2,3,3-d3 necessitate rigorous spectroscopic characterization to ensure the desired isotopic labeling and purity. A variety of spectroscopic techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most prominent.
¹H NMR spectroscopy is a fundamental tool for determining the extent and position of deuteration. By comparing the ¹H NMR spectrum of a deuterated compound to its non-deuterated counterpart, researchers can quantify the degree of deuterium incorporation at specific sites. researchgate.netnih.gov For example, in the synthesis of deuterated phenylalanine derivatives, ¹H NMR is used to confirm the selective deuteration at the β-position. researchgate.net
¹³C NMR is also utilized, often in conjunction with ¹H NMR, to provide a more complete structural picture. nih.gov In the synthesis of triple-labeled (¹³C/¹⁹F/²H) phenylalanine, both ¹³C and ¹⁹F NMR were used to characterize the final product. nih.gov The ¹⁹F-¹³C HSQC spectrum revealed the chemical shifts and coupling constants of the deuterated aromatic ring system, confirming the successful incorporation of the isotopic labels. nih.gov
The following table summarizes the key spectroscopic techniques used in the characterization of deuterated phenylalanine and its derivatives:
| Spectroscopic Technique | Information Obtained | Reference |
| ¹H NMR | Extent and position of deuteration | researchgate.netnih.gov |
| ¹³C NMR | Structural confirmation, especially in multi-labeled compounds | nih.gov |
| ¹⁹F NMR | Characterization of fluorinated and deuterated compounds | nih.gov |
| Mass Spectrometry (MS) | Overall deuterium content and molecular weight confirmation | researchgate.netmdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of intermediates | mdpi.com |
Advanced Method Development for Enhanced Sensitivity and Reproducibility in DL-Phenyl-d5-alanine-2,3,3-d3 Detection
The sensitive and reproducible detection of DL-Phenyl-d5-alanine-2,3,3-d3 and other deuterated amino acids is crucial for their application in various fields, including metabolomics and biomedical research. Advanced analytical methods are continuously being developed to meet these demands.
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) have become the methods of choice for the quantitative analysis of amino acids due to their high sensitivity and specificity. mdpi.comcreative-proteomics.comresearchgate.net The detection limits for some amino acids using LC-MS/MS can be as low as the femtomole range. researchgate.net To further enhance sensitivity, derivatization techniques are often employed. creative-proteomics.comresearchgate.net Derivatization can improve the chromatographic separation and increase the ionization efficiency of the analytes. researchgate.net
One significant challenge in analyzing amino acids in biological matrices is the "matrix effect," which can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. colab.ws To overcome this, stable isotope-labeled internal standards, such as DL-Phenyl-d5-alanine-2,3,3-d3, are used. The use of a deuterated internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in instrument response, thereby improving the accuracy and reproducibility of the measurement.
Ratiometric detection strategies offer another avenue for improving analytical performance. frontiersin.org This approach relies on measuring the ratio of two or more signals, which can enhance accuracy and sensitivity. frontiersin.org In mass spectrometry, the use of isotopically labeled internal standards is a form of ratiometric analysis. frontiersin.org
Recent developments in enzymatic assays have also shown promise for the specific and sensitive detection of phenylalanine. myu-group.co.jp For example, a mutant phenylalanine dehydrogenase with improved substrate specificity has been developed for the accurate measurement of L-phenylalanine in human plasma. myu-group.co.jp While this specific example focuses on the non-deuterated form, similar enzymatic approaches could potentially be adapted for the detection of deuterated analogues.
The table below highlights some of the advanced methods and strategies for the detection of phenylalanine and its deuterated forms:
| Method/Strategy | Key Advantage | Relevance to DL-Phenyl-d5-alanine-2,3,3-d3 | Reference |
| LC-MS/MS | High sensitivity and specificity | Gold standard for quantitative analysis, often used with deuterated standards | mdpi.comcreative-proteomics.comresearchgate.net |
| Derivatization | Enhanced sensitivity and chromatographic separation | Improves detection of the amino acid | creative-proteomics.comresearchgate.net |
| Isotope Dilution Mass Spectrometry | High accuracy and precision | DL-Phenyl-d5-alanine-2,3,3-d3 can serve as an internal standard | researchgate.net |
| Ratiometric Detection | Improved accuracy and sensitivity by correcting for fluctuations | The use of deuterated internal standards is a ratiometric approach | frontiersin.org |
| Enzymatic Assays | High specificity | Potential for development of specific assays for deuterated forms | myu-group.co.jp |
Pioneering Applications in Metabolic Research and Pathway Elucidation Using Dl Phenyl D5 Alanine 2,3,3 D3
Stable Isotope Tracing (SIT) for Dynamic Metabolic Flux Analysis
Stable isotope tracing (SIT) is a cornerstone technique for quantifying the rate of metabolic reactions, or fluxes, within a living system. nih.gov By introducing a stable isotope-labeled molecule, such as DL-Phenyl-d5-alanine-2,3,3-d3, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This allows for the measurement of pathway activities and provides a quantitative understanding of metabolic dynamics. nih.govnih.gov
The use of deuterated amino acids like DL-Phenyl-d5-alanine-2,3,3-d3 is particularly advantageous. Deuterium (B1214612) (²H) is a non-radioactive, stable isotope of hydrogen, making it safe for use in a wide range of studies. The mass shift created by the deuterium atoms allows for the sensitive detection and quantification of labeled molecules using mass spectrometry. physoc.org This approach has been instrumental in studying the metabolism of amino acids, lipids, and carbohydrates. nih.govphysoc.org
Table 1: Comparison of Stable Isotope Tracers in Metabolic Research
| Tracer Type | Advantages | Disadvantages | Common Applications |
| Substrate-Specific (e.g., DL-Phenyl-d5-alanine-2,3,3-d3) | Provides detailed information on specific pathways. nih.gov | Requires different tracers for each substrate pool. nih.govphysoc.org | Amino acid and protein metabolism, fatty acid metabolism, carbohydrate metabolism. nih.govphysoc.org |
| Universal (e.g., Deuterium Oxide, D₂O) | Allows for simultaneous measurement of multiple substrate pools. nih.gov | May not provide the same level of detail for specific pathways as substrate-specific tracers. biorxiv.org | Broad-scale analysis of protein, lipid, and glucose turnover. nih.govbiorxiv.org |
Mechanistic Elucidation of Specific Biochemical Pathways via Deuterium Labeling
The strategic placement of deuterium atoms in DL-Phenyl-d5-alanine-2,3,3-d3 provides a high-resolution tool for dissecting the mechanisms of specific biochemical reactions.
Investigations into Amino Acid Catabolism and Anabolism Utilizing DL-Phenyl-d5-alanine-2,3,3-d3
The breakdown (catabolism) and synthesis (anabolism) of amino acids are central to cellular function. Isotopic labeling with compounds like DL-Phenyl-d5-alanine-2,3,3-d3 allows researchers to follow the journey of phenylalanine as it is catabolized for energy or used as a building block for new proteins and other biomolecules. frontiersin.org Studies using deuterated amino acids have revealed that the patterns of hydrogen isotope fractionation are closely linked to the specific biosynthetic pathways involved. frontiersin.org This information is crucial for understanding how organisms adapt their metabolism to different conditions.
Tracing of Precursor-Product Relationships in Biosynthetic Routes
A fundamental goal of metabolic research is to map the connections between precursor molecules and their final products. By introducing DL-Phenyl-d5-alanine-2,3,3-d3, scientists can unequivocally trace its conversion into other molecules. For example, in the biosynthesis of certain natural products, labeled phenylalanine can reveal the origin of specific carbon and nitrogen atoms in the final structure. nih.gov This approach is invaluable for discovering new biosynthetic pathways and understanding the enzymatic machinery involved.
Studies on Nitrile Biosynthesis Pathways in Plant Systems
Nitrile-containing compounds are a diverse group of natural products with important ecological roles, particularly in plant defense. researchgate.net The biosynthesis of these molecules often involves amino acids as precursors. Isotopic labeling studies, including those that could utilize DL-Phenyl-d5-alanine-2,3,3-d3, are critical for elucidating the complex enzymatic reactions that lead to nitrile formation. nih.govresearchgate.net For instance, research has shown that in some pathways, the nitrogen and carbon atoms of an amino acid are directly incorporated into the nitrile group. nih.gov
Quantitative Metabolomics for Comprehensive Metabolic Profiling with DL-Phenyl-d5-alanine-2,3,3-d3 Internal Standards
Metabolomics aims to measure the complete set of small-molecule metabolites in a biological sample, providing a snapshot of its metabolic state. nih.gov A major challenge in quantitative metabolomics is the variability inherent in sample preparation and analysis by mass spectrometry. sigmaaldrich.cn
To overcome this, isotopically labeled internal standards are used. DL-Phenyl-d5-alanine-2,3,3-d3 serves as an excellent internal standard for the quantification of endogenous phenylalanine. nih.govlumiprobe.com Because it is chemically identical to the unlabeled compound but has a different mass, it behaves similarly during extraction and analysis, allowing for accurate correction of any variations. lumiprobe.com This ensures the high precision and reliability of metabolomic data. nih.gov
Table 2: Applications of DL-Phenyl-d5-alanine-2,3,3-d3 as an Internal Standard
| Analytical Technique | Purpose | Key Benefit |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of plasma metabolites. nih.gov | Corrects for variations in extraction efficiency and instrument response. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-throughput metabolomic analysis. sigmaaldrich.cn | Overcomes ion suppression, ion variability, and signal drift. sigmaaldrich.cn |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Profiling of polar and charged metabolites. universiteitleiden.nl | Enables accurate quantification for biomarker discovery. |
Synergistic Integration of Isotopic Tracing with Computational Systems Biology Models
The vast amount of data generated from stable isotope tracing experiments can be fully leveraged by integrating it with computational models of metabolism. nih.govnih.gov These models provide a mathematical framework for simulating metabolic fluxes and predicting how they will change in response to perturbations. biorxiv.orgarxiv.org
By feeding the experimental data from studies using DL-Phenyl-d5-alanine-2,3,3-d3 into these models, researchers can refine their understanding of metabolic networks. nih.gov This synergistic approach allows for the identification of key regulatory points in metabolism and can guide the design of future experiments. The integration of experimental and computational methods is essential for building a comprehensive and predictive understanding of cellular metabolism. arxiv.org
Strategic Applications in Quantitative Proteomics with Dl Phenyl D5 Alanine 2,3,3 D3
Methodological Frameworks for Quantitative Proteomics
Quantitative proteomics has become an essential discipline for understanding the physiological differences between biological samples by measuring protein abundance levels. frontiersin.org The methodologies within this field provide a framework for various applications, including biomarker discovery and the analysis of disease-related pathways. frontiersin.org The typical workflow in quantitative proteomics involves three primary stages: sample preparation, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), and computational data analysis. researchgate.net
Methodological approaches can be broadly categorized. One major distinction is between targeted and discovery proteomics. frontiersin.org Targeted approaches, such as selected reaction monitoring (SRM) and parallel reaction monitoring (PRM), aim to quantify a predetermined set of proteins with high sensitivity and reproducibility. frontiersin.org In contrast, discovery or "shotgun" proteomics seeks to identify and quantify as many proteins as possible in a sample. portlandpress.com
Another key distinction lies in the quantification strategy: label-free versus label-based methods. portlandpress.com Label-free quantification compares the signal intensities of peptides between different samples. In contrast, label-based methods utilize stable isotopes to introduce a specific mass difference between proteins from different samples, allowing for more precise relative quantification. portlandpress.comoup.com Metabolic labeling, which involves incorporating isotope-labeled amino acids directly into proteins in living cells or organisms, is a prominent label-based strategy. portlandpress.com Regardless of the chosen method, stringent quality control (QC) is critical to ensure the reliability and consistency of the data. nih.gov This includes the use of internal and external QC samples to monitor variability from sample preparation, system function, and data analysis. nih.gov
Table 1: Overview of Quantitative Proteomics Methodologies
| Category | Method | Description | Primary Use |
|---|---|---|---|
| Quantification Strategy | Label-Free Quantification | Compares MS signal intensity of identical peptides across different runs. | Large-scale discovery proteomics, biomarker profiling. |
| Label-Based Quantification | Uses stable isotopes to differentially label proteins from different samples for direct comparison in a single MS analysis. | High-accuracy relative quantification, protein turnover studies. | |
| Labeling Approach | In vivo Metabolic Labeling (e.g., SILAC) | Stable isotope-labeled amino acids are incorporated into proteins as they are synthesized in living cells or organisms. portlandpress.com | Studying protein expression, dynamics, and interactions in cell culture or whole organisms. |
| In vitro Chemical Labeling (e.g., iTRAQ, TMT) | Samples are individually digested and then chemically tagged with isobaric mass tags before being combined for analysis. portlandpress.com | Multiplexed comparison of protein abundance across multiple samples. | |
| MS Acquisition Mode | Data-Dependent Acquisition (DDA) | Selects the most abundant peptide ions from a survey scan for fragmentation and tandem MS analysis. portlandpress.com | Protein identification and quantification in discovery proteomics. |
| Data-Independent Acquisition (DIA) | Fragments all peptide ions within a specified mass range, providing a comprehensive digital map of the sample. frontiersin.orgportlandpress.com | Highly reproducible and comprehensive quantification. |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Incorporating Deuterated Phenylalanine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate method for quantitative proteomics based on metabolic labeling. wikipedia.orgnih.gov The fundamental principle of SILAC involves growing distinct populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid. One cell population is grown in "light" medium containing the natural, most abundant isotope of the amino acid, while the other population is grown in "heavy" medium, where the amino acid is substituted with a stable, heavier isotope (e.g., containing ¹³C, ¹⁵N, or ²H). nih.gov
Over several cell divisions, the labeled amino acid is fully incorporated into all newly synthesized proteins. nih.gov This results in two proteomes that are chemically identical but distinguishable by mass spectrometry due to the mass shift conferred by the heavy isotope. sigmaaldrich.com The cell populations can then be combined for experimental procedures, ensuring minimal sample-to-sample variation, and analyzed in a single mass spectrometry run. sigmaaldrich.com The ratio of intensities between the "heavy" and "light" peptide pairs directly reflects the relative abundance of the protein in the two cell populations. oup.com
While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are the most common isotopes used in SILAC, deuterium (B1214612) (²H) is also employed. sigmaaldrich.com Deuterated amino acids, such as DL-Phenyl-d5-alanine-2,3,3-d3, can be used for metabolic labeling. medchemexpress.com For instance, in early SILAC experiments, deuterated leucine (B10760876) (Leu-d3) was successfully used to quantify changes in protein expression during muscle cell differentiation. nih.gov The incorporation of deuterated phenylalanine introduces a specific mass shift for every phenylalanine-containing peptide, enabling their quantification. A variation of the technique, known as pulsed SILAC (pSILAC), involves adding the labeled amino acid for a short period to specifically monitor the synthesis of new proteins rather than the total protein concentration. wikipedia.org
Determination of Protein Synthesis and Degradation Rates using Isotopic Enrichment
The use of stable isotope-labeled amino acids is a cornerstone for measuring the dynamics of protein metabolism, specifically the rates of protein synthesis and degradation. liverpool.ac.uk By introducing a labeled amino acid tracer, such as L-[ring-d5]phenylalanine, into a biological system, researchers can track its incorporation into newly synthesized proteins over time. cambridge.orgnih.gov This "pulse-chase" or steady-state infusion approach allows for the calculation of protein synthesis rates.
The fractional synthesis rate (FSR) of a specific protein or a mixed population of proteins is a common metric determined in these studies. cambridge.orgresearchgate.net FSR is calculated by measuring the enrichment of the isotopic label in the protein-bound amino acid pool over a defined period and dividing it by the enrichment of the precursor amino acid pool (typically measured in the plasma or intracellular fluid). cambridge.orgresearchgate.net
For example, studies investigating muscle protein metabolism have used infusions of L-[ring-²H₅]-phenylalanine combined with muscle biopsies to measure FSR at rest and after stimuli like exercise or feeding. researchgate.net The low levels of enrichment in tissue proteins, often in the range of 0.002-0.09 atom percent excess, can be precisely measured using sensitive gas chromatography/mass spectrometry (GC/MS) methods. nih.gov These methods allow for the determination of synthesis rates from very small amounts of tissue, which is a significant advantage for clinical studies. nih.gov By analyzing the kinetics of the tracer's appearance (synthesis) and disappearance (degradation), a comprehensive picture of protein turnover can be established.
Table 2: Example Research Findings on Fractional Synthesis Rate (FSR) using Deuterated Phenylalanine
| Condition | Mixed-Muscle FSR (%/h) | Key Finding | Reference Study |
|---|---|---|---|
| Resting State | 0.071 ± 0.005 | Baseline protein synthesis rate in healthy males. | Based on data from studies on muscle protein synthesis. researchgate.net |
| Post-Aerobic Exercise (Fasted) | 0.112 ± 0.010 | Aerobic exercise significantly stimulates muscle protein synthesis even without nutrient intake. researchgate.net | Based on data from studies on muscle protein synthesis. researchgate.net |
| Post-Aerobic Exercise (Fed) | 0.129 ± 0.014 | Post-exercise feeding provides a slight, but not always statistically significant, additional increase in FSR in the immediate recovery hours compared to fasting. researchgate.net | Based on data from studies on muscle protein synthesis. researchgate.net |
Analysis of Protein Dynamics and Turnover in Biological Systems
The proteome is not a static entity; it is in a constant state of flux, with proteins being continuously synthesized and degraded. buchem.com This process, known as protein turnover, is fundamental to cellular maintenance, regulation, and adaptation. Analyzing protein dynamics on a large scale provides a dynamic view of the proteome, moving beyond the static snapshot offered by traditional expression proteomics. liverpool.ac.ukbuchem.com
Metabolic labeling with stable isotope-labeled amino acids is a key technology for studying these dynamics in whole organisms. nih.gov By supplementing the diet of an animal with a pure, deuterated essential amino acid, researchers can measure the rate of incorporation of the label into proteins across different tissues. liverpool.ac.uknih.gov This allows for the determination of first-order rate constants for the degradation of individual proteins, enabling turnover profiling of entire cellular proteomes. liverpool.ac.uknih.gov
These studies have revealed that proteins within a cell or tissue can have vastly different turnover rates. liverpool.ac.ukbuchem.com For instance, research in mice using dynamic labeling has shown that the median rate of protein degradation is considerably lower in muscle tissue compared to liver or kidney tissue. liverpool.ac.uknih.gov Understanding these differential turnover rates is crucial, as changes in the balance between protein synthesis and degradation can lead to significant alterations in the expressed proteome and are central to many physiological and pathological processes. liverpool.ac.uk The analysis of protein turnover dynamics provides critical insights into how biological systems function and respond to various internal and external signals. rug.nl
Chemical Derivatization and Functionalization of Dl Phenyl D5 Alanine 2,3,3 D3 for Specialized Research
Synthesis and Utility of N-Protected Derivatives (e.g., N-t-BOC, N-FMOC)
To facilitate its use in peptide synthesis, the amino group of DL-Phenyl-d5-alanine-2,3,3-d3 must be "protected" to prevent unwanted side reactions. This is achieved by introducing protecting groups, with N-t-BOC (tert-butoxycarbonyl) and N-FMOC (9-fluorenylmethoxycarbonyl) being two of the most common.
The synthesis of these derivatives involves reacting the parent deuterated amino acid with a reagent that introduces the protecting group. For instance, N-t-BOC derivatives are typically formed using di-tert-butyl dicarbonate. These protecting groups are designed to be stable during the peptide chain elongation process but can be removed under specific conditions when required.
The resulting N-protected deuterated phenylalanines are invaluable research tools. N-t-BOC-L-phenyl-d5-alanine is used as a reagent in the synthesis of complex natural products like microcystins. chemicalbook.com The FMOC-protected versions are fundamental to modern solid-phase peptide synthesis (SPPS), a technique that builds peptides on a solid support. google.com These labeled derivatives, such as L-Phenyl-d5-alanine-2,3,3-d3-N-FMOC and D-Phenyl-d5-alanine-2,3,3-d3-N-FMOC, serve as high-quality standards and building blocks for creating custom peptides with specific isotopic labels. cymitquimica.comlgcstandards.com
| Derivative | Full Chemical Name | Primary Utility | Key Feature |
|---|---|---|---|
| N-t-BOC-L-Phenyl-d5-alanine-2,3,3-d3 | N-(tert-Butoxycarbonyl)-L-phenyl-d5-alanine-2,3,3-d3 | Reagent in chemical synthesis (e.g., microcystins) chemicalbook.com | Acid-labile protecting group |
| N-FMOC-L-Phenyl-d5-alanine-2,3,3-d3 | (2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid lgcstandards.com | Building block for solid-phase peptide synthesis (SPPS) google.com | Base-labile protecting group |
Role of Functionalized Deuterated Phenylalanine in Peptide Synthesis and Targeted Labeling
The use of functionalized, deuterated phenylalanine extends far beyond simple synthesis, playing a pivotal role in the creation of peptides for structural biology and metabolic studies.
Targeted labeling with deuterated phenylalanine is a powerful strategy in nuclear magnetic resonance (NMR) spectroscopy for studying large proteins. nih.gov Proteins are often produced in a deuterated medium to reduce the number of hydrogen atoms, which simplifies complex NMR spectra. nih.gov By then introducing a specifically labeled amino acid, such as deuterated phenylalanine, researchers can "light up" certain parts of the protein. This method allows for the investigation of protein structure, dynamics, and interactions with other molecules at atomic resolution, which would be difficult with uniformly labeled or unlabeled proteins. nih.govbioengineer.orgsci-hub.se This approach has proven effective for analyzing proteins as large as 180 kilodaltons. bioengineer.org
| Research Area | Methodology | Key Finding | Reference |
|---|---|---|---|
| Peptide Hormone Analogues | Solid-Phase Peptide Synthesis (SPPS) with deuterated Phe derivatives | Successful synthesis of [8-arginine]vasopressin analogues with specific deuterium (B1214612) labels for structural studies. | arizona.eduresearchgate.net |
| Large Protein Structure | NMR spectroscopy with selective incorporation of multi-labeled phenylalanine | Enabled high-resolution structural analysis of proteins up to 180 kDa by reducing spectral complexity and improving signal resolution. | bioengineer.org |
| Protein Expression and Labeling | Metabolic incorporation of deuterated phenylalanine in E. coli | Achieved high incorporation rates of labeled phenylalanine into target proteins for NMR applications. | nih.govresearchgate.net |
| Peptide Quantification | Mass spectrometry using peptides containing isotopically labeled phenylalanine | Developed a method for accurate quantification of antimicrobial peptides after acidic hydrolysis. | mdpi.com |
Concluding Perspectives and Future Trajectories in Dl Phenyl D5 Alanine 2,3,3 D3 Research
Advancements in Deuterium (B1214612) Labeling Technologies for Enhanced Research Capabilities
The synthesis of specifically deuterated compounds like DL-Phenyl-d5-alanine-2,3,3-d3 is a testament to the progress in isotopic labeling technologies. Historically, the introduction of deuterium into specific positions of a molecule was a significant challenge. However, recent advancements have enabled more precise and efficient labeling, which is crucial for creating reliable internal standards and tracers for metabolic studies.
Modern synthetic strategies offer greater control over the stereochemistry and site of deuteration. nih.govd-nb.info For instance, chemo-enzymatic methods and transition-metal-catalyzed hydrogen-deuterium exchange reactions have emerged as powerful tools for creating stereospecifically labeled amino acids. nih.govresearchgate.net These methods often provide higher yields and greater isotopic purity compared to older techniques. Such advancements are critical for producing high-quality DL-Phenyl-d5-alanine-2,3,3-d3, ensuring its accuracy as an internal standard in sensitive analytical techniques.
Enzymatic methods, in particular, show promise for improving the efficiency and site-selectivity of deuterium labeling. acs.org The use of enzymes can facilitate hydrogen-deuterium exchange directly on free amino acids, streamlining the synthesis process. acs.org As these technologies continue to evolve, the production of even more complex and specifically labeled isotopic tracers will become feasible, further enhancing the capabilities of metabolic research.
Table 1: Key Advancements in Deuterium Labeling Technologies
| Technology | Description | Relevance to DL-Phenyl-d5-alanine-2,3,3-d3 |
| Chemo-enzymatic Synthesis | Combines chemical and enzymatic reactions to achieve high stereoselectivity and regioselectivity in deuterium labeling. nih.govd-nb.info | Enables the precise synthesis of stereospecific deuterated phenylalanines. nih.gov |
| Transition-Metal Catalysis | Utilizes catalysts, such as palladium, for hydrogen-deuterium exchange reactions, allowing for targeted deuteration. researchgate.net | Offers an efficient method for deuterating phenylalanine derivatives. researchgate.net |
| Enzyme-Catalyzed H/D Exchange | Employs enzymes to directly catalyze the exchange of hydrogen for deuterium on amino acid substrates. acs.org | Provides a more direct and potentially more efficient route to producing deuterated amino acids. acs.org |
Expanding Interdisciplinary Applications Across Chemical and Biological Sciences
The primary application of DL-Phenyl-d5-alanine-2,3,3-d3 is as an internal standard in mass spectrometry-based metabolomics. nih.govnih.gov In this role, it is added to biological samples in a known quantity to correct for variations in sample preparation and instrument response, thereby enabling accurate quantification of endogenous phenylalanine. This is crucial in studies aiming to identify metabolic biomarkers for diseases. For example, in a study on hepatocellular carcinoma, L-phenyl-d5-alanine-2,3,3-d3 was used as an internal standard to analyze plasma metabolites and identify potential biomarkers for the disease. nih.gov
Beyond its role as a standard, the broader class of deuterated amino acids is instrumental in metabolic flux analysis and protein turnover studies. ckisotopes.com These studies provide a dynamic view of metabolism that is not achievable by simply measuring metabolite concentrations. ckisotopes.com By tracing the incorporation of labeled amino acids into proteins, researchers can quantify the rates of protein synthesis and degradation under various physiological and pathological conditions.
The application of such labeled compounds extends to environmental science and drug development. In environmental studies, stable isotopes can be used to trace the flow of nutrients and pollutants through ecosystems. In pharmaceutical research, deuterated compounds are used to study drug metabolism and pharmacokinetics. The principles underlying the use of DL-Phenyl-d5-alanine-2,3,3-d3 as a tracer are applicable across these diverse fields.
Table 2: Interdisciplinary Applications of Deuterated Phenylalanine
| Research Area | Application | Specific Use of DL-Phenyl-d5-alanine-2,3,3-d3 |
| Metabolomics | Biomarker discovery and quantification of metabolites. nih.govnih.gov | Used as an internal standard for accurate measurement of phenylalanine in biological samples. nih.govnih.gov |
| Protein Turnover Studies | Measurement of protein synthesis and degradation rates. ckisotopes.com | Can be used as a tracer to follow the incorporation of phenylalanine into proteins. |
| Metabolic Flux Analysis | Tracing the flow of metabolites through biochemical pathways. | Provides a stable isotope tracer for phenylalanine metabolism. |
| Drug Metabolism | Investigating the metabolic fate of drugs containing a phenylalanine moiety. | Can be incorporated into drug molecules to study their metabolism. |
Novel Methodological Innovations for High-Throughput Isotopic Tracing
The increasing demand for large-scale metabolic studies has driven the development of high-throughput analytical methods. Innovations in mass spectrometry, such as the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), have significantly enhanced the speed and sensitivity of analysis. mdpi.com These advancements allow for the rapid and simultaneous measurement of numerous metabolites, including isotopically labeled compounds like DL-Phenyl-d5-alanine-2,3,3-d3.
Software tools for the automated analysis of mass spectrometry data have also become indispensable for high-throughput research. oup.com These programs can automatically identify and quantify isotopically labeled compounds, correct for natural isotope abundance, and perform complex data analysis, thereby reducing the time and effort required for data processing. oup.commdpi.com
Furthermore, new sampling and ionization techniques are being developed to improve the efficiency and reduce the sample volume required for analysis. frontiersin.org For instance, advances in accelerator mass spectrometry and the development of novel ion sources are pushing the limits of detection for isotopic tracers. frontiersin.orgresearchgate.net These methodological innovations, combined with the availability of high-quality labeled compounds like DL-Phenyl-d5-alanine-2,3,3-d3, are paving the way for more comprehensive and detailed investigations of metabolic systems in a high-throughput manner. nih.govresearchgate.net
Table 3: Innovations in High-Throughput Isotopic Tracing
| Innovation | Description | Impact on Research with DL-Phenyl-d5-alanine-2,3,3-d3 |
| Advanced Mass Spectrometry (e.g., LC-MS/MS) | Provides high sensitivity, selectivity, and speed for the analysis of complex mixtures. mdpi.com | Enables rapid and accurate quantification of DL-Phenyl-d5-alanine-2,3,3-d3 and its unlabeled counterpart in large sample cohorts. |
| Automated Data Analysis Software | Software platforms that automate the processing of mass spectrometry data, including peak picking, integration, and isotopic correction. oup.commdpi.com | Facilitates high-throughput analysis by streamlining the data processing workflow. oup.com |
| Novel Ionization and Sampling Techniques | Development of more efficient ion sources and sample introduction methods for mass spectrometry. frontiersin.orgresearchgate.net | Improves the sensitivity of detection, allowing for the use of smaller sample volumes and lower concentrations of isotopic tracers. frontiersin.org |
Q & A
Basic Research Questions
Q. How can researchers confirm the isotopic purity of DL-Phenyl-d5-alanine-2,3,3-d3 in experimental setups?
- Methodological Answer : Isotopic purity is critical for reproducibility. Use high-resolution mass spectrometry (HRMS) to quantify deuterium incorporation by comparing observed molecular ion peaks with theoretical values (e.g., molecular weight = 173.23 g/mol for C₆D₅CD₂CD(NH₂)COOH) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, can also validate deuteration patterns at specific positions (e.g., phenyl-d5 vs. alanine-d3) . Suppliers typically provide atom% D (e.g., 98 atom% D), which should be cross-verified experimentally .
Q. What are the optimal storage and handling protocols for deuterated amino acids like DL-Phenyl-d5-alanine-2,3,3-d3?
- Methodological Answer : Store lyophilized compounds at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation and isotopic exchange. For solutions, use deuterated solvents (e.g., D₂O) to minimize proton contamination. Refer to safety data sheets (SDS) for handling guidelines, including personal protective equipment (PPE) and ventilation requirements .
Q. How can researchers synthesize DL-Phenyl-d5-alanine-2,3,3-d3 and validate its structural integrity?
- Methodological Answer : Synthesis typically involves catalytic deuteration of precursor molecules (e.g., hydrogen-deuterium exchange or enzymatic incorporation). Post-synthesis, characterize the compound using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and liquid chromatography-mass spectrometry (LC-MS) for isotopic distribution. Cross-reference CAS RN 29909-00-0 and molecular formula C₆D₅CD₂CD(NH₂)COOH for structural validation .
Advanced Research Questions
Q. How should DL-Phenyl-d5-alanine-2,3,3-d3 be incorporated into pulse-chase experiments to study protein turnover dynamics?
- Methodological Answer : Use the deuterated amino acid as a metabolic tracer in cell culture or animal models. After a defined "pulse" period, replace with non-deuterated media and track degradation via LC-MS/MS. Correct for natural isotope abundance using software tools like IsoCor. Ensure baseline correction for residual deuterium in control samples .
Q. What experimental considerations apply when using DL-Phenyl-d5-alanine-2,3,3-d3 in NMR-based structural studies of proteins?
- Methodological Answer : Deuteration reduces signal overlap in ¹H-NMR by eliminating protons at labeled positions (e.g., phenyl-d5). For 2D-NMR (e.g., HSQC), optimize acquisition parameters to account for altered relaxation times due to deuterium. Use selective decoupling to suppress residual ²H signals. Note that deuteration at the β-carbon (2,3,3-d3) may affect side-chain dynamics in protein folding studies .
Q. How can deuterated FMOC derivatives (e.g., L-Phenyl-d5-alanine-2,3,3-d3-N-FMOC) enhance peptide synthesis and analysis?
- Methodological Answer : FMOC-protected deuterated amino acids enable solid-phase peptide synthesis (SPPS) of isotopically labeled peptides. Use LC-HRMS to confirm peptide mass (e.g., molecular weight = 395.48 g/mol for the FMOC derivative) and deuterium retention during cleavage/deprotection. This approach is valuable for studying peptide-receptor interactions via surface plasmon resonance (SPR) with minimized background noise .
Q. What strategies mitigate data contradictions arising from isotopic interference in mass spectrometry?
- Methodological Answer : Isotopic overlap (e.g., ¹³C vs. ²H) can skew quantification. Use high-resolution instruments (resolving power > 60,000) to distinguish between mass shifts. For tandem MS, select fragment ions unique to the deuterated moiety (e.g., phenyl-d5 fragments). Normalize data against internal standards like N-Lactoyl-Phenylalanine-D3, which have distinct retention times and fragmentation patterns .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
